8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by distinct substitutions at positions 7 and 8 of the purine core. At position 8, it features a benzyl(methyl)amino group, while position 7 is substituted with a 3-(3-ethylphenoxy)-2-hydroxypropyl chain. Additionally, methyl groups occupy positions 1 and 3. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity—particularly the extended phenoxy-hydroxypropyl chain—hints at tailored interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-5-18-12-9-13-21(14-18)35-17-20(32)16-31-22-23(29(3)26(34)30(4)24(22)33)27-25(31)28(2)15-19-10-7-6-8-11-19/h6-14,20,32H,5,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRNEDPLFCDINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Substituents: Position 7: 2-hydroxyethyl Position 8: Benzyl(methyl)amino
- Molecular Formula : C₁₆H₁₉N₅O₃
- Key Features :
Compound B : 8-{[Benzyl(methyl)amino]methyl}-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Substituents: Position 7: Isopropyl Position 8: Benzyl(methyl)aminomethyl
- Molecular Formula : C₂₀H₂₆N₆O₂
- Key Features: The isopropyl group at position 7 increases lipophilicity (clogP ≈ 2.8 predicted) compared to the hydroxypropyl-phenoxy chain in the target compound. This modification may improve blood-brain barrier penetration but reduce solubility in polar solvents .
Compound C : 8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Substituents: Position 7: Octyl Position 8: Benzyl(methyl)amino
- Molecular Formula : C₂₂H₃₁N₅O₂
Structural Variations at Position 8
Compound D : 8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Substituents: Position 7: 3-Methylbenzyl Position 8: 3-Methoxypropylamino
- Molecular Formula : C₁₉H₂₄N₆O₃
- The 3-methylbenzyl group at position 7 adds steric bulk, which may impede binding to compact receptor pockets .
Pyrimidine-Based Analogs
Compound E : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione
- Core Structure : Pyrimidine-2,4-dione (uracil derivative).
- Substituents : Benzyloxy groups at positions 3 and 2 of the propyl chain.
- Lacks the purine core, which may reduce affinity for purine-specific targets like adenosine receptors .
Implications for Research
The structural diversity among these analogs highlights the following trends:
Lipophilicity : Longer alkyl chains (e.g., octyl in Compound C) or aromatic groups (e.g., 3-methylbenzyl in Compound D) enhance lipid solubility but may compromise bioavailability.
Solubility: Polar substituents like hydroxyethyl (Compound A) or methoxypropyl (Compound D) improve aqueous solubility, critical for intravenous formulations.
Target Specificity : The purine core in the target compound and analogs (A–D) may favor interactions with purinergic receptors, whereas pyrimidine-based analogs (Compound E) could diverge in target profiles.
Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, metabolic stability, and pharmacokinetics relative to these analogs.
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